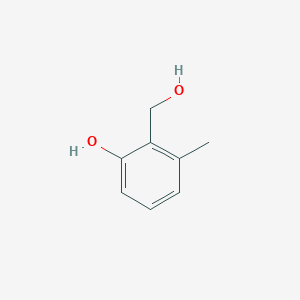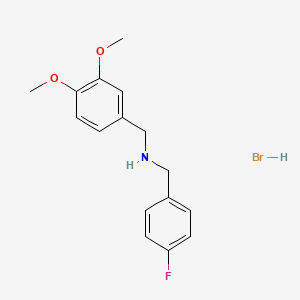
disodium 9H-fluorene-2,7-disulfonate
Übersicht
Beschreibung
Disodium 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C13H8O6S2.2Na. It is a disodium salt of fluorene-2,7-disulfonic acid. This compound is known for its unique properties and applications in various scientific fields, including organic synthesis, electrochemical devices, and as a fluorescent probe .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium 9H-fluorene-2,7-disulfonate typically involves the sulfonation of fluorene. The process begins with the reaction of fluorene with sulfuric acid, leading to the formation of fluorene-2,7-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound. The reaction conditions often include controlled temperatures and specific concentrations of reagents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfuric acid and sodium hydroxide, with precise control over reaction parameters to maintain consistency and quality. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium 9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted fluorene compounds .
Wissenschaftliche Forschungsanwendungen
Disodium 9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: The compound is employed in biological assays and imaging techniques due to its fluorescent properties.
Medicine: Research explores its potential use in drug delivery systems and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of disodium 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. In biological systems, its fluorescent properties allow it to bind to certain biomolecules, enabling visualization and analysis. The compound’s sulfonate groups facilitate its solubility and reactivity, making it effective in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
- Disodium 9H-fluorene-2,7-disulfonate
- Fluorene-2,7-disulfonic acid
- Fluorene-2-sulfonic acid
- Fluorene-7-sulfonic acid
Comparison: this compound stands out due to its disodium salt form, which enhances its solubility and reactivity compared to its parent acid, fluorene-2,7-disulfonic acid. The presence of two sulfonate groups makes it more versatile in chemical reactions and applications compared to mono-sulfonated derivatives like fluorene-2-sulfonic acid and fluorene-7-sulfonic acid .
Eigenschaften
IUPAC Name |
9H-fluorene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRJWHBYUAEQD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6S2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9H-fluorene-2,7-disulfonate a suitable starting material for synthesizing polymethine dyes?
A: 9H-fluorene-2,7-disulfonate, often employed as its disodium salt, serves as an excellent electron-accepting moiety in polymethine dyes. Its structure allows for facile functionalization, enabling the creation of symmetrical and asymmetrical dyes with tunable spectral properties. [, , , ] Researchers have successfully synthesized a variety of merocyanine dyes by incorporating this compound. [, ]
Q2: How do structural modifications of 9H-fluorene-2,7-disulfonate derivatives affect the optical properties of the resulting dyes?
A: Studies have demonstrated that incorporating electron-withdrawing groups, like nitro groups, into the 9H-fluorene-2,7-disulfonate core significantly impacts the dyes' absorption and emission spectra. [, ] For instance, dyes derived from bis(2,2,3,3,4,4,5,5-octafluoropentyl) 4,5-dinitro-9H-fluorene-2,7-disulfonate exhibit bathochromic shifts compared to their non-nitrated counterparts. [] This highlights the potential for fine-tuning the dyes' optical properties through structural modifications.
Q3: What are the potential applications of these novel polymethine dyes based on 9H-fluorene-2,7-disulfonate?
A: While the provided research primarily focuses on synthesis and spectral characterization, the unique optical properties of these dyes, particularly their deep colors and potential for solvatochromism, suggest potential applications in various fields. [, , ] These could include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)



![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)

![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)







